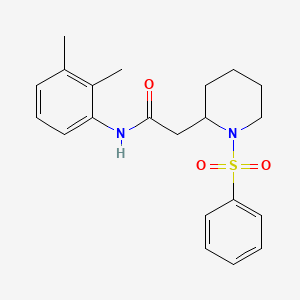

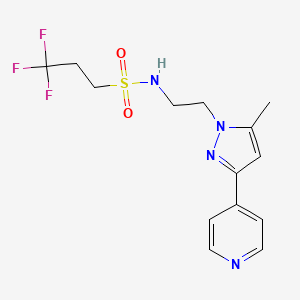

![molecular formula C15H14N4O2S2 B2498240 methyl 4-({[4-amino-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzenecarboxylate CAS No. 477872-67-6](/img/structure/B2498240.png)

methyl 4-({[4-amino-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzenecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis process involves creating Schiff and Mannich bases derivatives from precursors like 4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-2H-1,4-benzothiazin-3(4H)-one, indicating a multi-step synthesis that includes derivatization to enhance anti-inflammatory activity (J. Gowda et al., 2011). Additionally, cyclization reactions are employed to form triazole and thiadiazole derivatives, highlighting the complexity of synthesizing such compounds (A. Maliszewska-Guz et al., 2005).

Molecular Structure Analysis

Molecular structure analysis through techniques like FT-IR, HOMO-LUMO, and NBO indicates detailed insights into the vibrational bands, geometrical parameters, and electronic properties. For instance, the study by Panicker et al. (2015) on a similar compound showcases the importance of sulphur atoms and triazole rings in determining nucleophilic sites, suggesting a complex molecular structure that might facilitate specific chemical interactions (C. Panicker et al., 2015).

Chemical Reactions and Properties

Chemical reactions, such as the cyclization of thiosemicarbazides to form triazole-thione derivatives, illustrate the reactive nature of these compounds under different conditions (A. Maliszewska-Guz et al., 2005). Furthermore, the reactivity towards different pharmacological targets indicates a wide range of chemical properties that can be harnessed for various applications.

Physical Properties Analysis

Investigations into the physical properties, such as crystallization behavior and molecular geometry, provide insights into how these compounds interact at the molecular level. For example, studies on the crystal structure and X-ray diffraction reveal how intramolecular hydrogen bonds and geometrical conformations contribute to the stability and reactivity of these molecules (Xu et al., 2006).

Chemical Properties Analysis

The chemical properties of these compounds, including their reactivity with various agents and the formation of complexes with metals, underscore their potential in synthesizing new materials with desired chemical functionalities (K. Sancak et al., 2007). The ability to undergo specific chemical reactions, such as sulfonation and cyclization, further highlights the versatile chemical nature of these compounds.

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

- Cyclization and Pharmacological Properties: The compound is involved in reactions leading to cyclization, forming derivatives like 1,2,4-triazole and 1,3,4-thiadiazole, which have been investigated for their effects on the central nervous system in mice (Maliszewska-Guz et al., 2005).

Antimicrobial Properties

- Synthesis and Antimicrobial Activities: Various derivatives, including those of 1,2,4-triazole, have been synthesized and their antimicrobial activities investigated, showing effectiveness against a range of microorganisms (Demirbaş et al., 2009).

Pharmacological Evaluations

Pharmacological Study of Thiazolidinones and Mannich Bases

These derivatives have been assessed for antimicrobial and antitubercular activities, highlighting their potential in pharmacological applications (Dave et al., 2007).

Antioxidant and Anti-inflammatory Agents

The derivatives of 1,2,4-triazole integrated with Schiff Base have been synthesized and tested for antioxidant and anti-inflammatory activities, showing significant potential in these areas (Kate et al., 2020).

Fungicidal Activity

- Fungicidal Activity of Derivatives: Research shows that some derivatives demonstrate fungicidal activity, indicating their potential use in agricultural or pharmaceutical applications (El-Telbani et al., 2007).

Antileishmanial Activity

- Antileishmanial Activity and Theoretical Calculations: Derivatives of 4-amino-1,2,4-triazole have been theoretically studied using Density Functional Theory and tested for antileishmanial activity, showing promise in this field (Süleymanoğlu et al., 2017).

Crystal Structure Analysis

- Crystal Structure Investigations: Studies on the crystal structure of related compounds help in understanding their chemical properties and potential applications (Ramli et al., 2015).

Glycosylation and Regioselectivity

- Study of Glycosylation and Regioselectivity: This compound has been a subject of study in glycosylation processes, which are crucial in various biochemical applications (El Ashry et al., 2009).

Synthesis and Antimicrobial Activity

Synthesis and Antimicrobial Activity Studies

Several studies have been conducted on the synthesis of triazole derivatives and their antimicrobial activities, highlighting their potential as antimicrobial agents (Bektaş et al., 2007).

Antibacterial and Antifungal Activities

Novel Schiff bases synthesized from this compound have been evaluated for their antibacterial and antifungal activity, indicating its relevance in medical research (Mange et al., 2013).

Mecanismo De Acción

The mechanism of action of thiazole derivatives can vary widely depending on their structure and the biological target. For instance, some thiazole derivatives have been observed to have antihypertensive, anti-inflammatory, antibacterial, anti-HIV, hypnotics, antiallergic, analgesic, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 4-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanylmethyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O2S2/c1-21-14(20)11-6-4-10(5-7-11)9-23-15-18-17-13(19(15)16)12-3-2-8-22-12/h2-8H,9,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUHISTDLPGNXRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CSC2=NN=C(N2N)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

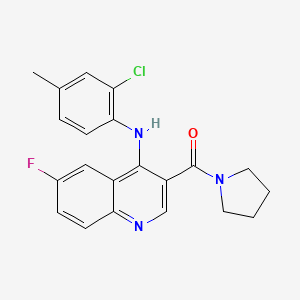

![2-[(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B2498158.png)

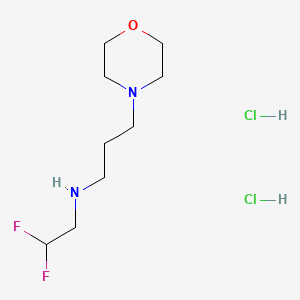

![1-(2-(2,4-dimethylphenyl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2498159.png)

![(3E)-3-[(2,5-Difluoropyridin-4-yl)methylidene]-6-fluorothiochromen-4-one](/img/structure/B2498168.png)

![2-chloro-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]acetamide](/img/structure/B2498172.png)

![N-[(2R,3R)-2-(2-Propan-2-ylpyrazol-3-yl)oxolan-3-yl]prop-2-enamide](/img/structure/B2498174.png)

![1-[4-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]sulfonylphenyl]pyrrolidine-2,5-dione](/img/structure/B2498176.png)

![1-{4H,5H,6H-cyclopenta[b]thiophene-2-carbonyl}-4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazine](/img/structure/B2498179.png)